Cas no 1217826-44-2 ((2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid)

(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid structure
1217826-44-2 structure
Product Name:(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid
Numero CAS:1217826-44-2
MF:C10H17NO6
MW:247.24508357048
CID:1213222
PubChem ID:40429709
Update Time:2025-04-20

(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
    • BOC-A-METHYL-D-ASP
    • CTK7G8778
    • AB12255
    • AG-B-16834
    • BOC-(R)-2-AMINO-2-METHYLPROPANEDIOIC ACID
    • (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanedioic acid
    • (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-METHYLSUCCINIC ACID
    • Boc-alpha-methyl-D-aspartic acid
    • Boc-
    • A inverted exclamation mark-methyl-D-Asp
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methylbutanedioic acid
    • BOC-ALPHA-METHYL-D-ASP
    • (R)-2-((tert-Butoxycarbonyl)amino)-2-methylsuccinic acid
    • AKOS015836496
    • (R)-2-(tert-butoxycarbonylamino)-2-methylsuccinic acid
    • 1217826-44-2
    • (2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid
    • MDL: MFCD02682503
    • Inchi: 1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1
    • Chiave InChI: WMDCRWFYQLYYCO-SNVBAGLBSA-N
    • Sorrisi: O(C(N[C@](C(=O)O)(C)CC(=O)O)=O)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 247.10558726g/mol
  • Massa monoisotopica: 247.10558726g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 7
  • Complessità: 332
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.2
  • Superficie polare topologica: 113Ų

(2r)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic Acid Informazioni sulla sicurezza

  • Classe di pericolo:IRRITANT
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.